

Application Notes and Protocols for AF647-NHS Ester Labeling

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Compound of Interest		
Compound Name:	AF647-NHS ester	
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These application notes provide a comprehensive guide to labeling proteins and other amine-containing molecules with Alexa Fluor[™] 647 (AF647) N-hydroxysuccinimidyl (NHS) ester. Detailed protocols, reaction parameters, and troubleshooting advice are included to ensure successful conjugation for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Introduction to AF647-NHS Ester Chemistry

AF647-NHS ester is a bright, far-red fluorescent dye activated with an NHS ester functional group. This group readily reacts with primary amino groups (-NH2) present on the N-terminus of proteins and the side chains of lysine residues to form a stable amide bond.[1] The reaction is highly efficient under mild, near-physiological conditions, making it a widely used method for fluorescently labeling biomolecules.[1] The spectral properties of AF647, with excitation and emission maxima around 650 nm and 668 nm respectively, make it ideal for multicolor imaging and for samples with high autofluorescence.[2][3]

The efficiency of the labeling reaction is primarily influenced by pH, temperature, and reaction time. A critical competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and temperature.[4] Therefore, careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule.



Experimental Protocols Materials and Reagents

- AF647-NHS ester (stored at -20°C, desiccated and protected from light)
- Protein or other amine-containing molecule to be labeled (in an amine-free buffer)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification resin (e.g., Sephadex® G-25) for gel filtration chromatography
- · Spin columns or chromatography columns

Protocol for Protein Labeling with AF647-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and applications.

- Prepare the Protein Solution:
 - Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer is free of any primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange using dialysis or a desalting column.
- Prepare the AF647-NHS Ester Stock Solution:
 - Allow the vial of AF647-NHS ester to warm to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO or DMF to a
 concentration of 10 mg/mL. This stock solution should be used promptly as the NHS ester
 is susceptible to hydrolysis.



· Perform the Labeling Reaction:

- Calculate the required volume of the AF647-NHS ester stock solution to achieve the desired molar excess. A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.
- While gently vortexing, add the dye stock solution to the protein solution.
- Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours or overnight.
 Protect the reaction mixture from light.
- Quench the Reaction (Optional but Recommended):
 - To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for an additional 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and byproducts using gel filtration chromatography (e.g., a Sephadex® G-25 column).
 - The first colored fraction to elute will be the AF647-labeled protein.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for AF647).
 - Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein. For antibodies, a DOL of 3-7 is often optimal.
- Storage of the Conjugate:
 - Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or -80°C.



The addition of a carrier protein like BSA (1-10 mg/mL) can help stabilize dilute conjugate solutions.

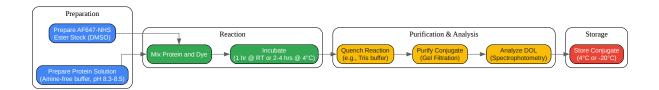
Data Presentation

The following table summarizes the key reaction parameters for **AF647-NHS ester** labeling based on various protocols.

Parameter	Recommended Range	Typical Value(s)	Notes
Reaction Time	30 minutes - Overnight	1 hour at room temperature; 2-4 hours or overnight at 4°C	Longer times are needed at lower temperatures to achieve similar labeling efficiency.
Reaction Temperature	4°C - 37°C	Room Temperature (20-25°C); 4°C	Lower temperatures minimize NHS ester hydrolysis but slow down the labeling reaction.
pН	7.2 - 9.5	8.3 - 8.5	pH is critical; below 8.0, the reaction is slow, while above 9.0, hydrolysis is rapid.
Protein Concentration	1 - 10 mg/mL	2-5 mg/mL	Higher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio	5:1 - 20:1	10:1 - 15:1	This should be optimized for each protein and desired DOL.

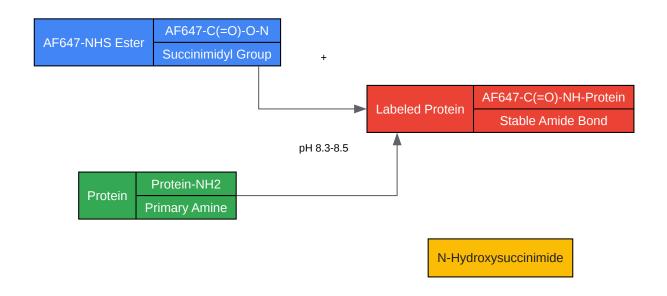
Visualization of Workflow and Reaction





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Caption: Experimental workflow for AF647-NHS ester labeling of proteins.



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Caption: Reaction of **AF647-NHS ester** with a primary amine on a protein.

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